

Application Notes and Protocols for High-Throughput Screening Assays Using Broxyquinoline

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Compound of Interest		
Compound Name:	Broxyquinoline	
Cat. No.:	B1667947	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays that have successfully identified **Broxyquinoline** as a modulator of various biological targets. The included information is intended to enable the replication and adaptation of these screening methods for drug discovery and research applications.

High-Throughput Screening for Histamine H2 Receptor Antagonists

This application note details a yeast-based high-throughput screening assay that identified **Broxyquinoline** as a competitive antagonist of the human Histamine H2 Receptor (HRH2). The assay leverages the coupling of HRH2 activation to a luminescent reporter in Saccharomyces cerevisiae.

Quantitative Data Summary

Compound	Target	Assay Type	IC50 / Activity
Broxyquinoline	Human Histamine H2 Receptor (HRH2)	Yeast-based Luminescence Assay	Identified as a blocker from a 403-member library[1][2][3][4][5]



Experimental Protocol: Yeast-Based HRH2 Luminescence Assay

This protocol is adapted from the methods described in the discovery of 8-hydroxyquinolines as HRH2 blockers.[1][2][3][4][5]

Objective: To identify antagonists of the human HRH2 receptor expressed in a yeast signaling platform.

Materials:

- Saccharomyces cerevisiae strain engineered to express the human HRH2 and a luciferase reporter gene downstream of the yeast mating pathway.
- Synthetic complete (SC) media supplemented with appropriate nutrients for yeast growth.
- · Histamine dihydrochloride solution (agonist).
- Broxyquinoline and other test compounds dissolved in DMSO.
- Opaque 384-well microplates suitable for luminescence readings.
- Luminometer plate reader.

Procedure:

- Yeast Culture Preparation:
 - Inoculate a single colony of the engineered yeast strain into 5 mL of SC media.
 - Grow overnight at 30°C with shaking until the culture reaches the mid-logarithmic phase $(OD600 \approx 0.4-0.6)$.
 - Dilute the culture in fresh SC media to an OD600 of 0.1.
- Compound Plating:



 Using an automated liquid handler, dispense test compounds, including Broxyquinoline, and controls (e.g., known HRH2 antagonists like famotidine and DMSO as a negative control) into the 384-well microplates. The final concentration of DMSO should be kept below 1%.

Assay Execution:

- Add the diluted yeast culture to each well of the compound-plated 384-well plates.
- Add histamine to all wells (except for negative controls) to a final concentration that elicits a sub-maximal response (e.g., EC80), which should be predetermined in a dose-response experiment.
- Incubate the plates at 30°C for 4-6 hours to allow for receptor activation and reporter gene expression.

· Luminescence Reading:

- Equilibrate the plates to room temperature.
- Add the luciferase substrate to all wells according to the manufacturer's instructions.
- Immediately measure the luminescence signal using a plate reader.

Data Analysis:

- Normalize the data to the positive (histamine alone) and negative (DMSO alone) controls.
- Calculate the percent inhibition for each compound.
- For hit compounds like **Broxyquinoline**, perform dose-response curves to determine the IC50 value.

Signaling Pathway and Experimental Workflow

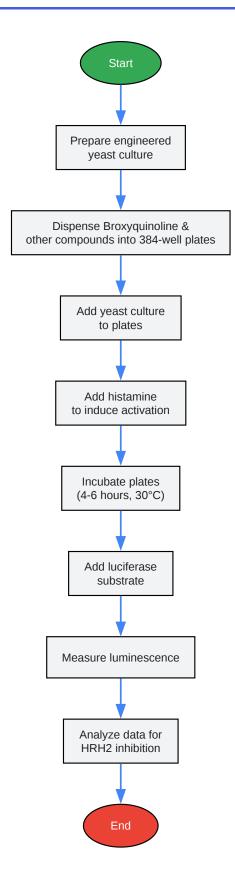




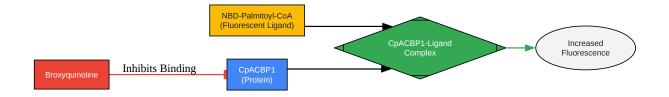
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Caption: HRH2 signaling pathway leading to luminescence reporter expression.

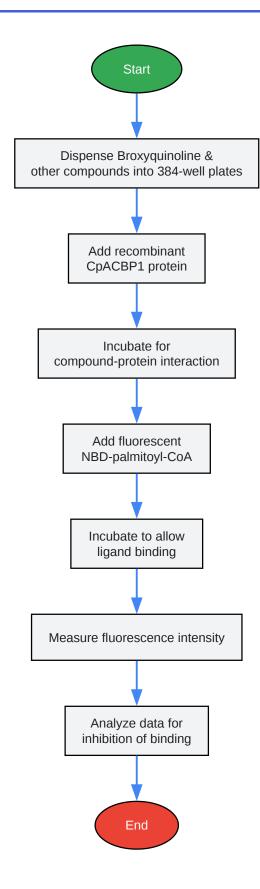




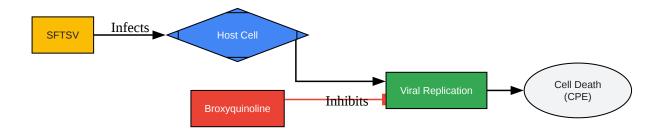




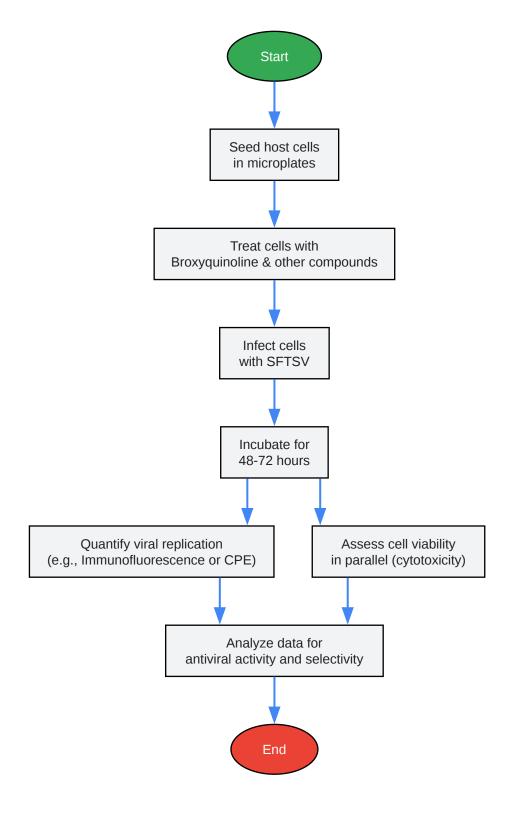












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